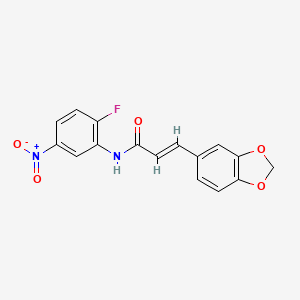
3-(1,3-benzodioxol-5-yl)-N-(2-fluoro-5-nitrophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-benzodioxol-5-yl)-N-(2-fluoro-5-nitrophenyl)acrylamide, also known as BNPPA, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a fluorescent probe that can be used to detect protein-protein interactions, and has also shown promise as a potential therapeutic agent for certain diseases. In
科学的研究の応用
3-(1,3-benzodioxol-5-yl)-N-(2-fluoro-5-nitrophenyl)acrylamide has been primarily used as a fluorescent probe to detect protein-protein interactions. It has been shown to be effective in detecting interactions between various proteins, including those involved in cancer development and progression. 3-(1,3-benzodioxol-5-yl)-N-(2-fluoro-5-nitrophenyl)acrylamide has also been used to study protein folding and misfolding, as well as protein aggregation. In addition, 3-(1,3-benzodioxol-5-yl)-N-(2-fluoro-5-nitrophenyl)acrylamide has shown promise as a potential therapeutic agent for certain diseases, including cancer and Alzheimer's disease.
作用機序
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-(2-fluoro-5-nitrophenyl)acrylamide is based on its ability to bind to specific proteins and emit fluorescence upon binding. This fluorescence can be detected and used to study protein-protein interactions and other protein-related phenomena. In addition, 3-(1,3-benzodioxol-5-yl)-N-(2-fluoro-5-nitrophenyl)acrylamide has been shown to have potential therapeutic effects through its ability to inhibit certain enzymes and proteins involved in disease development.
Biochemical and Physiological Effects
3-(1,3-benzodioxol-5-yl)-N-(2-fluoro-5-nitrophenyl)acrylamide has been shown to have minimal toxicity in vitro, making it a safe and effective tool for scientific research. It has also been shown to be stable in various biological environments, including serum and cell lysates. In addition, 3-(1,3-benzodioxol-5-yl)-N-(2-fluoro-5-nitrophenyl)acrylamide has been shown to have a high binding affinity for certain proteins, making it an effective tool for detecting and studying protein-protein interactions.
実験室実験の利点と制限
The advantages of using 3-(1,3-benzodioxol-5-yl)-N-(2-fluoro-5-nitrophenyl)acrylamide in lab experiments include its high binding affinity for certain proteins, its stability in biological environments, and its minimal toxicity. However, there are also limitations to using 3-(1,3-benzodioxol-5-yl)-N-(2-fluoro-5-nitrophenyl)acrylamide, including its relatively high cost and the need for specialized equipment to detect its fluorescence.
将来の方向性
There are many potential future directions for research involving 3-(1,3-benzodioxol-5-yl)-N-(2-fluoro-5-nitrophenyl)acrylamide. One area of interest is the development of new and improved synthesis methods for 3-(1,3-benzodioxol-5-yl)-N-(2-fluoro-5-nitrophenyl)acrylamide, which could make it more accessible and cost-effective for use in scientific research. Another area of interest is the further exploration of 3-(1,3-benzodioxol-5-yl)-N-(2-fluoro-5-nitrophenyl)acrylamide's potential therapeutic effects, particularly in the treatment of cancer and Alzheimer's disease. Additionally, there is potential for the development of new probes based on the structure of 3-(1,3-benzodioxol-5-yl)-N-(2-fluoro-5-nitrophenyl)acrylamide, which could be used to study a wide range of protein-related phenomena.
合成法
The synthesis of 3-(1,3-benzodioxol-5-yl)-N-(2-fluoro-5-nitrophenyl)acrylamide involves several steps, including the preparation of 2-fluoro-5-nitrophenylacetic acid, the conversion of this acid to its corresponding acid chloride, and the reaction of this acid chloride with 3-(1,3-benzodioxol-5-yl)prop-2-en-1-amine. The final product is purified using column chromatography. This synthesis method has been well-established and has been used to produce 3-(1,3-benzodioxol-5-yl)-N-(2-fluoro-5-nitrophenyl)acrylamide for use in various scientific studies.
特性
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(2-fluoro-5-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O5/c17-12-4-3-11(19(21)22)8-13(12)18-16(20)6-2-10-1-5-14-15(7-10)24-9-23-14/h1-8H,9H2,(H,18,20)/b6-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKALWMXEPLVLK-QHHAFSJGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(1,3-benzodioxol-5-yl)-N-(2-fluoro-5-nitrophenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

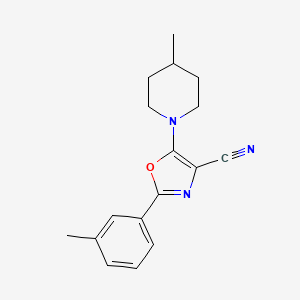
![3-[2-amino-3-(methoxycarbonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid](/img/structure/B5722609.png)
![4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5722625.png)



![2-chloro-N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5722638.png)
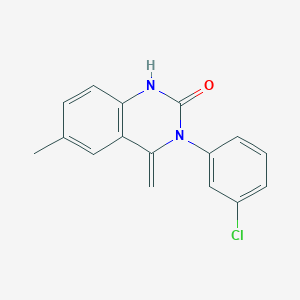
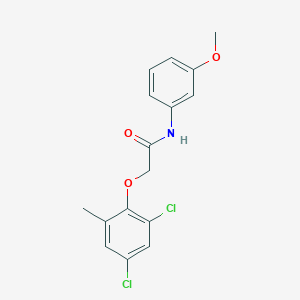
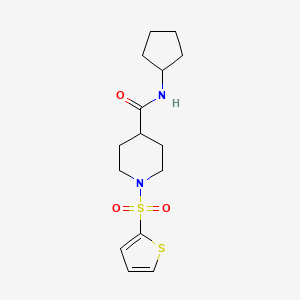
![3-chloro-N-{4-[(4-methyl-1-piperazinyl)carbonyl]benzyl}benzenesulfonamide](/img/structure/B5722682.png)
![2,5-dichloro-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide](/img/structure/B5722688.png)
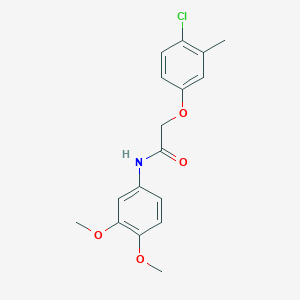
![3,4-dimethoxy-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5722702.png)